molecular formula C23H23N3O4 B10934372 N-[4-(furan-2-yl)butan-2-yl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[4-(furan-2-yl)butan-2-yl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10934372
M. Wt: 405.4 g/mol
InChI Key: INNCXVUXJRTRQX-UHFFFAOYSA-N
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Description

N-[4-(furan-2-yl)butan-2-yl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of furan, methoxyphenyl, and oxazolo-pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(furan-2-yl)butan-2-yl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl butan-2-yl intermediate, followed by the introduction of the methoxyphenyl group and the formation of the oxazolo-pyridine ring. The final step involves the coupling of these intermediates to form the desired compound. Common reagents used in these reactions include boronic esters, catalysts, and various solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic protodeboronation and hydromethylation are employed to achieve efficient synthesis . The use of advanced equipment and controlled reaction conditions is essential to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(furan-2-yl)butan-2-yl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

N-[4-(furan-2-yl)butan-2-yl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(furan-2-yl)butan-2-yl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(furan-2-yl)butan-2-yl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

N-[4-(furan-2-yl)butan-2-yl]-3-(3-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H23N3O4/c1-14(9-10-17-8-5-11-29-17)24-22(27)19-12-15(2)25-23-20(19)21(26-30-23)16-6-4-7-18(13-16)28-3/h4-8,11-14H,9-10H2,1-3H3,(H,24,27)

InChI Key

INNCXVUXJRTRQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC(=CC=C3)OC)C(=O)NC(C)CCC4=CC=CO4

Origin of Product

United States

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